N-phenyl-2-(1-tosylpiperidin-2-yl)acetamide
Description
N-Phenyl-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic acetamide derivative featuring a piperidine ring substituted with a toluenesulfonyl (tosyl) group at the 1-position and an acetamide moiety linked to the 2-position. The tosyl group (para-methylbenzenesulfonyl) enhances the compound’s stability and modulates its pharmacokinetic properties, while the piperidine ring provides conformational rigidity, influencing its interaction with biological targets such as ion channels or enzymes .
Properties
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-10-12-19(13-11-16)26(24,25)22-14-6-5-9-18(22)15-20(23)21-17-7-3-2-4-8-17/h2-4,7-8,10-13,18H,5-6,9,14-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNOXGRYTOQRQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-Phenyl-2-(Pyridin-2-yl)acetamide
The pyridine precursor serves as a critical intermediate. As demonstrated in analogous syntheses, 2-(pyridin-2-yl)acetic acid is reacted with aniline under amide-forming conditions:
- Acid Chloride Route : Treatment of 2-(pyridin-2-yl)acetic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which is subsequently coupled with aniline in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
- Coupling Agents : Alternatively, carbodiimide-mediated coupling (e.g., EDCl/HOBt) in tetrahydrofuran (THF) yields the acetamide with reduced side reactions.
Typical Conditions :
- Temperature: 0–25°C
- Yield: 70–85%
- Purity: >95% (HPLC)
Catalytic Hydrogenation to Piperidine
The pyridine ring is reduced to piperidine using hydrogenation catalysts. Patent US9512077B2 details similar reductions for methylphenidate intermediates:
- Catalyst : 10% Pd/C or PtO₂
- Solvent : Methanol or ethanol
- Pressure : 12–15 kg/cm² H₂
- Temperature : 45–50°C
- Duration : 15–18 hours
Outcome :
- Conversion: >98%
- Yield: 80–90%
- Stereochemistry: Racemic mixture unless chiral catalysts are employed.
Tosylation of Piperidine Nitrogen
Tosylation of the secondary amine in piperidine presents challenges due to lower reactivity. Adapted methods from WO2018138362A1 suggest:
- Reagents : Tosyl chloride (TsCl, 1.2 eq), Et₃N (2.5 eq)
- Solvent : DCM or THF
- Conditions : 0°C to room temperature, 12–24 hours
- Workup : Aqueous NaHCO₃ wash, column chromatography
Yield : 60–75%
Purity : ~90% (requires recrystallization from isopropanol/water).
Direct Functionalization of Piperidine Scaffolds
Preparation of 1-Tosylpiperidine-2-carboxylic Acid
A linear approach involves synthesizing the tosylated piperidine backbone before introducing the acetamide group:
Amide Bond Formation
The carboxylic acid is converted to the acid chloride (SOCl₂) and coupled with aniline:
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Hydrogenation) | Route B (Direct Functionalization) |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | 35–45% | 25–35% |
| Key Challenge | Stereochemical control | Tosylation efficiency |
| Industrial Scalability | High (patent-supported) | Moderate |
Table 1 : Route A offers superior scalability due to established hydrogenation protocols, whereas Route B suffers from lower yields in tosylation steps.
Optimization Strategies and Novel Approaches
One-Pot Hydrogenation-Tosylation
Recent advances propose combining hydrogenation and tosylation in a single reactor:
Enzymatic Tosylation
Emerging methodologies utilize lipases for selective tosylation under mild conditions:
Industrial-Scale Considerations
Patent US9512077B2 highlights critical factors for large-scale production:
- Solvent Volume : Minimize to 3–5x substrate weight to reduce waste.
- Catalyst Recycling : Pd/C recovery via filtration achieves 90% reuse.
- Crystallization : Isopropanol/water mixtures enhance purity to >99.8%.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tosyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the tosyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-phenyl-2-(1-tosylpiperidin-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticonvulsant properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-phenyl-2-(1-tosylpiperidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to neuronal voltage-sensitive sodium channels, modulating their activity and exerting anticonvulsant effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Anticonvulsant Activity of Piperazine Derivatives
| Compound | MES ED₅₀ (mg/kg) | 6-Hz Activity (Protection %) | Neurotoxicity (TD₅₀, mg/kg) | Protection Index (TD₅₀/ED₅₀) |
|---|---|---|---|---|
| 20 | 31.5 | 25% at 4 h | 142.7 | 4.53 |
| Phenytoin | 8.2 | Inactive | 98.5 | 12.0 |
| Valproate | 126.0 | Active | 210.0 | 1.67 |
Piperidine Sulfonamide Derivatives
Compounds such as 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide () feature a sulfonyl-substituted piperidine. Key comparisons:
- Sulfonyl vs. Tosyl Groups : The tosyl group in the target compound may enhance metabolic stability compared to phenylsulfonyl derivatives due to steric and electronic effects from the methyl group .
- Binding to Sodium Channels : Piperidine sulfonamides exhibit moderate binding to voltage-gated sodium channels (site 2), similar to phenytoin, but with lower potency .
Pyrrolidine-2,5-dione Analogs
Compounds like pyrrolidine-2,5-dione derivatives () replace the acetamide chain with a cyclic imide. Structural differences lead to:
- Reduced Activity : Linear acetamide derivatives (e.g., compound 20) show lower ED₅₀ values in MES compared to cyclic analogs (ED₅₀ = 8–15 mg/kg for pyrrolidine-2,5-diones) .
- Mechanistic Divergence : Cyclic imides primarily target GABAergic pathways, whereas acetamides act via sodium channel modulation .
Fluorinated Acetamide Derivatives
Fluorine substitution (e.g., 3-CF₃ or 4-F groups) improves CNS bioavailability and reduces toxicity:
- Lipophilicity : Fluorinated derivatives (e.g., compound 24) have logP values ~2.5–3.0, enhancing blood-brain barrier penetration .
- Neurotoxicity: 3-CF₃ derivatives lack neurotoxicity up to 300 mg/kg in mice, unlike non-fluorinated analogs .
Structural-Activity Relationship (SAR) Insights
- Piperidine vs. Piperazine : Piperidine-based compounds (e.g., the target molecule) exhibit slower metabolism due to reduced ring strain but lower sodium channel affinity compared to piperazine derivatives .
- Tosyl Group Impact : The para-methyl group in the tosyl moiety may sterically hinder off-target interactions, improving selectivity .
- Amide Linker : Linear acetamide chains (vs. cyclic imides) favor sodium channel binding over GABA modulation .
Biological Activity
N-phenyl-2-(1-tosylpiperidin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, particularly focusing on its anticonvulsant properties and neuroprotective effects.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of tosylpiperidine with phenylacetyl chloride. The process can be optimized through various methods, including microwave-assisted synthesis or conventional heating, to enhance yield and purity. The structural characterization is often confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Anticonvulsant Activity
A significant area of research has focused on the anticonvulsant properties of this compound. In studies evaluating its efficacy using animal models, particularly the maximal electroshock (MES) test and pentylenetetrazole (PTZ) models, this compound has demonstrated promising results.
Table 1: Anticonvulsant Activity of this compound Derivatives
| Compound | MES Protection (mg/kg) | PTZ Protection (mg/kg) | Toxicity (Rotarod Test) |
|---|---|---|---|
| 1 | 100 | 300 | No effect |
| 2 | 200 | 150 | Moderate |
| 3 | 50 | 100 | High |
The SAR studies indicate that modifications to the piperidine and phenyl groups can significantly affect anticonvulsant activity. For instance, the introduction of halogen substituents on the phenyl ring enhances lipophilicity, improving central nervous system (CNS) penetration and efficacy against seizures .
Neuroprotective Effects
In addition to anticonvulsant activity, this compound has been evaluated for neuroprotective effects. Research indicates that certain derivatives can protect neuronal cells from oxidative stress-induced damage, particularly in PC12 cell lines exposed to sodium nitroprusside (SNP).
Table 2: Neuroprotective Effects of Selected Compounds
| Compound | Protective Effect (%) | Cytotoxicity (IC50 μM) |
|---|---|---|
| A | 75 | >200 |
| B | 85 | 150 |
| C | 60 | >250 |
Compound A exhibited the highest protective effect against SNP-induced damage while maintaining low cytotoxicity, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 1: Efficacy in Animal Models
In a recent study, several derivatives of this compound were tested in mice subjected to induced seizures. The results showed that compounds with higher lipophilicity correlated with increased seizure protection, indicating a strong relationship between chemical structure and biological activity.
Case Study 2: Neuroprotection in Oxidative Stress Models
A separate investigation assessed the neuroprotective capabilities of these compounds against oxidative stress in cultured neuronal cells. The findings revealed that certain derivatives not only protected against cell death but also improved cell viability significantly compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
